molecular formula C14H17ClO4 B13079739 Ethyl 2-iso-butoxy-5-chlorobenzoylformate

Ethyl 2-iso-butoxy-5-chlorobenzoylformate

Cat. No.: B13079739
M. Wt: 284.73 g/mol
InChI Key: HJPFUKOCRNETIO-UHFFFAOYSA-N
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Description

Ethyl 2-iso-butoxy-5-chlorobenzoylformate is an organic compound with the molecular formula C14H17ClO4 and a molecular weight of 284.7389 g/mol . This compound is known for its unique structure, which includes an ethyl ester, an iso-butoxy group, and a chlorobenzoyl moiety. It is used in various chemical and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-iso-butoxy-5-chlorobenzoylformate typically involves the esterification of 2-iso-butoxy-5-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iso-butoxy-5-chlorobenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-iso-butoxy-5-chlorobenzoylformate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-iso-butoxy-5-chlorobenzoylformate involves its interaction with various molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The iso-butoxy and chlorobenzoyl groups contribute to the compound’s reactivity and specificity in targeting certain molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C14H17ClO4

Molecular Weight

284.73 g/mol

IUPAC Name

ethyl 2-[5-chloro-2-(2-methylpropoxy)phenyl]-2-oxoacetate

InChI

InChI=1S/C14H17ClO4/c1-4-18-14(17)13(16)11-7-10(15)5-6-12(11)19-8-9(2)3/h5-7,9H,4,8H2,1-3H3

InChI Key

HJPFUKOCRNETIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)Cl)OCC(C)C

Origin of Product

United States

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